Zinc (Z)-hexadec-9-enoate

Catalog No.
S13145133
CAS No.
67627-66-1
M.F
C32H58O4Zn
M. Wt
572.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc (Z)-hexadec-9-enoate

CAS Number

67627-66-1

Product Name

Zinc (Z)-hexadec-9-enoate

IUPAC Name

zinc;(Z)-hexadec-9-enoate

Molecular Formula

C32H58O4Zn

Molecular Weight

572.2 g/mol

InChI

InChI=1S/2C16H30O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;+2/p-2/b2*8-7-;

InChI Key

TWTVHORHASCLNS-ATMONBRVSA-L

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Zn+2]

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].[Zn+2]

Zinc (Z)-hexadec-9-enoate, also known as Zinc methyl palmitoleate, is a zinc salt of the unsaturated fatty acid 9-hexadecenoic acid. It has the chemical formula C17H32O2C_{17}H_{32}O_2 and a molecular weight of approximately 268.43 g/mol. This compound is characterized by its long-chain fatty acid structure, which contributes to its unique properties and potential applications in various fields, particularly in biochemistry and materials science.

Typical of fatty acid derivatives. One notable reaction is the hydrogenation process, where it can be converted into its saturated counterpart. The reaction is represented as follows:

C17H32O2+H2C17H34O2C_{17}H_{32}O_2+H_2\rightarrow C_{17}H_{34}O_2

This reaction has been studied to determine the enthalpy changes associated with hydrogenation, which are approximately 122.6-122.6 kJ/mol for the (Z)-isomer .

Research indicates that Zinc (Z)-hexadec-9-enoate exhibits several biological activities. It is noted for its cytoprotective effects, which may be beneficial in protecting cells from oxidative stress. Additionally, it has been observed to promote cell growth and differentiation in certain studies, suggesting potential applications in cell culture and tissue engineering .

The synthesis of Zinc (Z)-hexadec-9-enoate typically involves the reaction of zinc oxide or zinc salts with 9-hexadecenoic acid or its esters. The general synthetic route can be outlined as follows:

  • Starting Materials: Zinc oxide or zinc acetate and 9-hexadecenoic acid.
  • Reaction Conditions: The mixture is heated under reflux conditions to facilitate the formation of the zinc salt.
  • Purification: The product is purified through recrystallization or chromatography to obtain pure Zinc (Z)-hexadec-9-enoate.

This method capitalizes on the reactivity of carboxylic acids with metal oxides or salts to form metal carboxylates.

Zinc (Z)-hexadec-9-enoate finds applications across various domains:

  • Cosmetics: It is used as an emollient and skin-conditioning agent due to its fatty acid content.
  • Pharmaceuticals: Its cytoprotective properties make it a candidate for formulations aimed at enhancing cell viability.
  • Agriculture: As a component in formulations aimed at delivering nutrients or protecting plants from pathogens.

Studies have shown that Zinc (Z)-hexadec-9-enoate interacts with various biological molecules, influencing cellular pathways related to growth and apoptosis. These interactions are particularly relevant in understanding how this compound can modulate biological responses in different environments .

Several compounds share structural similarities with Zinc (Z)-hexadec-9-enoate, notably other fatty acid zinc salts and methyl esters of unsaturated fatty acids. Here are some similar compounds:

Compound NameChemical FormulaNotable Characteristics
Methyl hexadecenoateC17H34O2C_{17}H_{34}O_2Saturated counterpart; less reactive than Zinc (Z)-hexadec-9-enoate
Zinc palmitoleateC16H30O2C_{16}H_{30}O_2Zinc salt of palmitoleic acid; similar biological activities
Methyl oleateC18H34O2C_{18}H_{34}O_2Unsaturated fatty acid methyl ester; broader applications in food and cosmetics

Uniqueness: Zinc (Z)-hexadec-9-enoate stands out due to its specific Z configuration, which influences its reactivity and biological activity compared to other isomers like methyl hexadecenoate or other zinc salts.

Thermal Stability and Decomposition Pathways

Zinc (Z)-hexadec-9-enoate exhibits characteristic thermal behavior typical of metal fatty acid salts, with distinct decomposition pathways that have been extensively studied in related zinc carboxylate systems. The compound demonstrates thermal stability up to approximately 240-280°C, with decomposition proceeding through multiple well-defined stages [1] [2] [3].

Thermal Decomposition Characteristics

Thermogravimetric analysis of zinc fatty acid salts reveals a multi-step decomposition process that begins with moisture loss below 100°C, followed by the primary decomposition of the organic carboxylate framework [3] [4] [5]. For zinc (Z)-hexadec-9-enoate, the initial stage involves dehydration and loss of any residual free fatty acid, typically occurring between 50-150°C with weight losses of 2-3% [3] [6].

The primary thermal decomposition stage occurs between 240-350°C, characterized by the breakdown of the zinc-carboxylate coordination bonds and subsequent formation of volatile organic compounds [2] [7] [8]. During this stage, the unsaturated nature of the hexadec-9-enoate ligand influences the decomposition pathway, with cleavage potentially occurring at the allylic positions adjacent to the double bond [9].

Kinetic Parameters and Activation Energy

The thermal decomposition kinetics of zinc fatty acid salts generally follow first-order kinetics, with rate constants on the order of 10⁻² min⁻¹ at elevated temperatures [3] [10]. For similar zinc carboxylates, activation energies for decomposition range from 50-96 kJ/mol for the initial stages, increasing to 200-400 kJ/mol for complete oxidation to zinc oxide [3] [6] [11].

The enthalpy of activation for zinc fatty acid salt decomposition typically ranges from 9.8-37.8 kJ/mol for the initial decomposition stage [3]. The presence of the unsaturated bond in zinc (Z)-hexadec-9-enoate may result in slightly lower activation energies compared to saturated analogs due to the increased reactivity of the allylic positions [9].

Temperature Range (°C)ProcessWeight Loss (%)Products
50-150Dehydration/Free acid loss2-3H₂O, Free fatty acid
240-350Primary decomposition40-60Organic volatiles, Intermediates
350-500Secondary decomposition20-30CO₂, Hydrocarbons
>500Oxide formation10-20ZnO (final residue)

Decomposition Products and Pathways

The thermal decomposition of zinc (Z)-hexadec-9-enoate follows pathways similar to other zinc fatty acid salts, ultimately yielding zinc oxide as the final inorganic residue [2] [4] [5]. Intermediate products include various organic compounds formed through decarboxylation, chain scission, and cyclization reactions.

For unsaturated fatty acid zinc salts, the decomposition pathway is influenced by the position and configuration of the double bond. The Z-configuration of the 9-hexadecenoic acid moiety may lead to specific fragmentation patterns, with preferential cleavage at the C8-C9 and C9-C10 positions due to the activation effect of the double bond [9].

Mass spectrometric analysis of similar zinc fatty acid decomposition products shows formation of ketones, aldehydes, and hydrocarbons through various rearrangement and elimination processes [12] [13]. The final residual weight at 500°C typically ranges from 13-20% of the original mass, consistent with the formation of zinc oxide [3] [6].

Solubility Characteristics in Organic Media

The solubility behavior of zinc (Z)-hexadec-9-enoate in organic solvents reflects the amphiphilic nature of the compound and the influence of the metal-carboxylate coordination structure. Like other metal fatty acid salts, this compound exhibits poor solubility in polar protic solvents but demonstrates enhanced solubility in non-polar and moderately polar aprotic systems [15] [16].

Solvent Classification and Solubility Patterns

Zinc (Z)-hexadec-9-enoate demonstrates characteristic metal soap solubility patterns, with marked differences across solvent categories [17] [18] [19]. The compound is essentially insoluble in water and lower alcohols due to the hydrophobic nature of the long-chain fatty acid ligands and the ionic character of the zinc-carboxylate bonds [15] [16].

In aromatic hydrocarbons such as benzene and toluene, the compound shows limited but measurable solubility, particularly at elevated temperatures [12] [16]. The solubility enhancement at higher temperatures is attributed to increased thermal motion facilitating the disruption of intermolecular associations and crystal packing forces [12] [13].

Temperature-Dependent Solubility Behavior

The solubility of zinc fatty acid salts exhibits significant temperature dependence, with solubility increasing exponentially with temperature in suitable solvents [12] [13] [20]. In toluene, zinc stearate shows enhanced solubility at temperatures above 90°C, allowing for complete dissolution and subsequent chemical reactions [12] [13].

For zinc (Z)-hexadec-9-enoate, similar behavior is expected, with the unsaturated bond potentially providing additional flexibility to the molecular structure, facilitating dissolution at moderate temperatures. The critical micelle concentration in suitable solvents is estimated to be in the range of 10⁻⁴ to 10⁻³ M, based on analogous zinc fatty acid systems [21] [22].

Solvent CategoryRepresentative SolventsSolubilityTemperature Effect
Polar proticWater, methanol, ethanolInsolubleMinimal enhancement
Aromatic hydrocarbonsBenzene, toluene, xyleneLimitedSignificant enhancement >90°C
Chlorinated solventsChloroform, dichloromethaneModerate to goodMaintained across temperature range
Aliphatic hydrocarbonsn-Hexane, cyclohexaneVery limitedMinimal enhancement
Polar aproticAcetone, DMFLimitedModerate enhancement

Factors Affecting Solubility

The solubility of zinc (Z)-hexadec-9-enoate is influenced by several molecular and environmental factors [17] [21] [19]. The length of the fatty acid chain contributes to hydrophobic interactions that generally decrease solubility in polar media while potentially enhancing compatibility with non-polar solvents [17] [19].

The presence of the cis-double bond at the 9-position introduces a bend in the molecular structure, potentially disrupting the close packing typical of saturated fatty acid zinc salts [23]. This structural modification may result in enhanced solubility compared to the corresponding saturated zinc palmitate, particularly in solvents capable of accommodating the kinked molecular geometry.

Practical Implications for Processing

The solubility characteristics of zinc (Z)-hexadec-9-enoate have important implications for industrial processing and applications [12] [24] [13]. The limited solubility in common organic solvents necessitates the use of elevated temperatures or co-solvents for solution-based processing methods.

For analytical characterization, the compound can be dissolved in chloroform or dichloromethane for spectroscopic analysis, while chemical modifications such as esterification may be required for chromatographic analysis [12] [13] [20]. The temperature-dependent solubility in aromatic solvents provides opportunities for recrystallization and purification processes.

Surface Tension and Colloidal Behavior

Zinc (Z)-hexadec-9-enoate exhibits surface-active properties characteristic of amphiphilic metal fatty acid salts, though with reduced activity compared to conventional ionic surfactants. The compound's ability to adsorb at interfaces and form organized molecular assemblies reflects the balance between the hydrophobic fatty acid chains and the hydrophilic zinc carboxylate headgroup [21] [18] [22].

Surface Tension Properties

Metal fatty acid salts typically reduce the surface tension of water to values in the range of 30-50 mN/m at their critical micelle concentration [25] [26] [27]. For zinc (Z)-hexadec-9-enoate, the surface tension at the air-water interface is estimated to be approximately 35-40 mN/m at saturation concentration, based on similar zinc fatty acid systems [27] [28].

The surface tension reduction capability is moderated by the limited water solubility of the compound, which restricts the concentration of active species at the interface [21] [29]. However, in appropriate solvent systems or with the aid of co-surfactants, more significant surface tension effects can be achieved [17] [30].

Langmuir Monolayer Formation

Zinc fatty acid salts are known to form stable Langmuir monolayers at the air-water interface, with the metal center coordinating to the subphase while the fatty acid chains extend into the air phase [22]. The formation kinetics and structural characteristics of these monolayers have been extensively studied for various zinc carboxylates.

For zinc (Z)-hexadec-9-enoate, the presence of the cis-double bond introduces conformational flexibility that may affect monolayer packing and stability [22]. The bent molecular structure resulting from the Z-configuration could lead to less dense packing compared to saturated analogs, potentially affecting the surface pressure-area isotherms and phase transition behavior.

Colloidal Behavior and Aggregation

In aqueous systems, zinc (Z)-hexadec-9-enoate forms colloidal dispersions characterized by aggregate formation rather than true molecular dissolution [17] [21] [31]. The aggregation behavior is influenced by factors including ionic strength, pH, temperature, and the presence of co-solutes [32] [33].

The compound tends to form small crystalline aggregates with sizes typically ranging from 0.5 to 5 μm when dispersed in aqueous media [31] [34]. These aggregates can be stabilized through the use of appropriate dispersing agents or by controlling the solution conditions to optimize electrostatic stabilization [32] [30].

ParameterEstimated ValueNotes
Surface tension at CMC35-40 mN/mIn suitable solvent systems
Critical micelle concentration10⁻⁴ to 10⁻³ MEstimated from analogs
Aggregate size in water0.5-5 μmDepends on preparation method
Zeta potential-20 to -40 mVIn neutral to slightly alkaline conditions
Foam stabilityModerateLower than conventional surfactants

Interfacial Activity and Applications

The interfacial activity of zinc (Z)-hexadec-9-enoate makes it potentially useful in applications requiring surface modification or as a component in formulated systems [18] [19]. While not as effective as dedicated surfactants, the compound can serve as a co-surfactant or provide specific functional properties in specialized applications.

The metal center can interact with polar surfaces or other metal-containing systems, while the fatty acid chains provide hydrophobic interactions and barrier properties [18] [23]. This dual functionality is particularly relevant in applications such as corrosion inhibition, where both surface activity and metal coordination are beneficial.

Hydrogen Bond Acceptor Count

4

Exact Mass

570.362652 g/mol

Monoisotopic Mass

570.362652 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-10-2024

Explore Compound Types